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molecular formula C7H14O2 B1205573 tert-Butyl glycidyl ether CAS No. 7665-72-7

tert-Butyl glycidyl ether

Cat. No. B1205573
M. Wt: 130.18 g/mol
InChI Key: SFJRUJUEMVAZLM-UHFFFAOYSA-N
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Patent
US07956201B2

Procedure details

In a 500 ml round bottomed flask equipped with thermometer and a magnetic stirrer and an ice bath 6.04 g (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis-(3,5-di-t-butylsalicylidene) cobalt (II) (10 mmol; Strem Chemicals) and 260.38 g rac tert-butyl glycidyl ether (2000 mmol) and 2.40 g acetic acid (40 mmol) and 20 ml THF (tetrahydrofurane) were cooled under stirring to 0° C. and 19.82 g deionized water (1100 mmol) were added all at once. The dark red reaction mixture was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT. Vacuum distillation over a column filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm) afforded 113.2 g (43.5%) (S)-tert-butyl glycidyl ether (S)-1 as colorless liquid, b.p. 84-86° C./100 mbar.
Name
Quantity
19.82 g
Type
reactant
Reaction Step One
Quantity
260.38 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH:2]1[O:4][CH2:3]1.O>CC(C1C=C(C(C)(C)C)C(=O)/C(=C/N[C@H]2[C@H](N/C=C3/C=C(C(C)(C)C)C=C(C(C)(C)C)C/3=O)CCCC2)/C=1)(C)C.[Co].C(O)(=O)C.O1CCCC1>[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[C@H:2]1[O:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
19.82 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
260.38 g
Type
reactant
Smiles
C(C1CO1)OC(C)(C)C
Name
Quantity
6.04 g
Type
catalyst
Smiles
CC(C)(C)C1=C/C(=C\N[C@@H]2CCCC[C@H]2N/C=C\3/C=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)/C(=O)C(=C1)C(C)(C)C.[Co]
Name
Quantity
2.4 g
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring to 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were cooled
CUSTOM
Type
CUSTOM
Details
The dark red reaction mixture
STIRRING
Type
STIRRING
Details
was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT
Duration
23 h
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation over a column
ADDITION
Type
ADDITION
Details
filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm)

Outcomes

Product
Name
Type
product
Smiles
C([C@@H]1CO1)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 113.2 g
YIELD: PERCENTYIELD 43.5%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07956201B2

Procedure details

In a 500 ml round bottomed flask equipped with thermometer and a magnetic stirrer and an ice bath 6.04 g (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis-(3,5-di-t-butylsalicylidene) cobalt (II) (10 mmol; Strem Chemicals) and 260.38 g rac tert-butyl glycidyl ether (2000 mmol) and 2.40 g acetic acid (40 mmol) and 20 ml THF (tetrahydrofurane) were cooled under stirring to 0° C. and 19.82 g deionized water (1100 mmol) were added all at once. The dark red reaction mixture was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT. Vacuum distillation over a column filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm) afforded 113.2 g (43.5%) (S)-tert-butyl glycidyl ether (S)-1 as colorless liquid, b.p. 84-86° C./100 mbar.
Name
Quantity
19.82 g
Type
reactant
Reaction Step One
Quantity
260.38 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH:2]1[O:4][CH2:3]1.O>CC(C1C=C(C(C)(C)C)C(=O)/C(=C/N[C@H]2[C@H](N/C=C3/C=C(C(C)(C)C)C=C(C(C)(C)C)C/3=O)CCCC2)/C=1)(C)C.[Co].C(O)(=O)C.O1CCCC1>[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[C@H:2]1[O:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
19.82 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
260.38 g
Type
reactant
Smiles
C(C1CO1)OC(C)(C)C
Name
Quantity
6.04 g
Type
catalyst
Smiles
CC(C)(C)C1=C/C(=C\N[C@@H]2CCCC[C@H]2N/C=C\3/C=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)/C(=O)C(=C1)C(C)(C)C.[Co]
Name
Quantity
2.4 g
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring to 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were cooled
CUSTOM
Type
CUSTOM
Details
The dark red reaction mixture
STIRRING
Type
STIRRING
Details
was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT
Duration
23 h
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation over a column
ADDITION
Type
ADDITION
Details
filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm)

Outcomes

Product
Name
Type
product
Smiles
C([C@@H]1CO1)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 113.2 g
YIELD: PERCENTYIELD 43.5%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07956201B2

Procedure details

In a 500 ml round bottomed flask equipped with thermometer and a magnetic stirrer and an ice bath 6.04 g (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis-(3,5-di-t-butylsalicylidene) cobalt (II) (10 mmol; Strem Chemicals) and 260.38 g rac tert-butyl glycidyl ether (2000 mmol) and 2.40 g acetic acid (40 mmol) and 20 ml THF (tetrahydrofurane) were cooled under stirring to 0° C. and 19.82 g deionized water (1100 mmol) were added all at once. The dark red reaction mixture was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT. Vacuum distillation over a column filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm) afforded 113.2 g (43.5%) (S)-tert-butyl glycidyl ether (S)-1 as colorless liquid, b.p. 84-86° C./100 mbar.
Name
Quantity
19.82 g
Type
reactant
Reaction Step One
Quantity
260.38 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[CH:2]1[O:4][CH2:3]1.O>CC(C1C=C(C(C)(C)C)C(=O)/C(=C/N[C@H]2[C@H](N/C=C3/C=C(C(C)(C)C)C=C(C(C)(C)C)C/3=O)CCCC2)/C=1)(C)C.[Co].C(O)(=O)C.O1CCCC1>[CH2:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])[C@H:2]1[O:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
19.82 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
260.38 g
Type
reactant
Smiles
C(C1CO1)OC(C)(C)C
Name
Quantity
6.04 g
Type
catalyst
Smiles
CC(C)(C)C1=C/C(=C\N[C@@H]2CCCC[C@H]2N/C=C\3/C=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)/C(=O)C(=C1)C(C)(C)C.[Co]
Name
Quantity
2.4 g
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring to 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were cooled
CUSTOM
Type
CUSTOM
Details
The dark red reaction mixture
STIRRING
Type
STIRRING
Details
was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT
Duration
23 h
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation over a column
ADDITION
Type
ADDITION
Details
filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm)

Outcomes

Product
Name
Type
product
Smiles
C([C@@H]1CO1)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 113.2 g
YIELD: PERCENTYIELD 43.5%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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